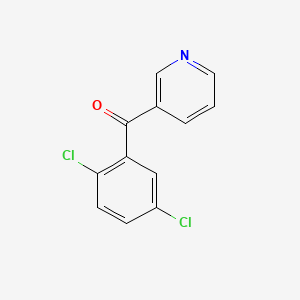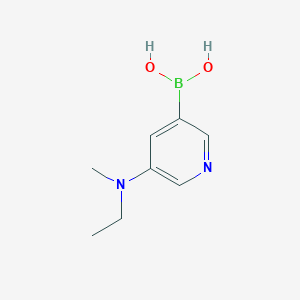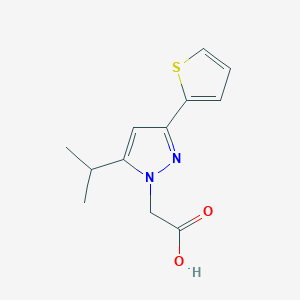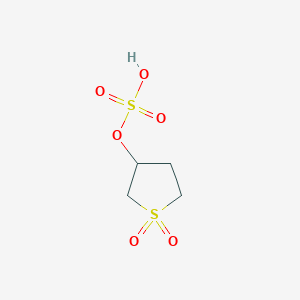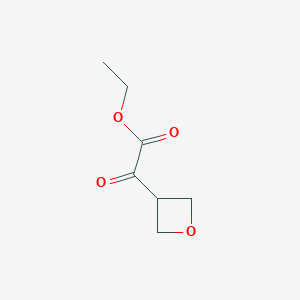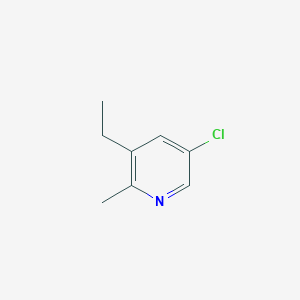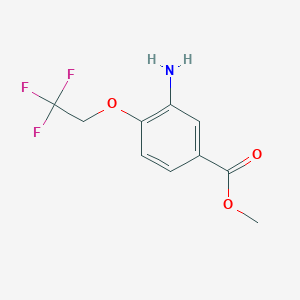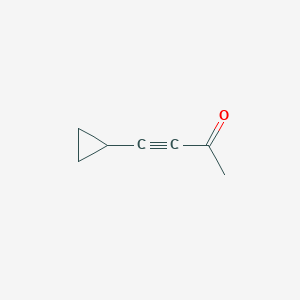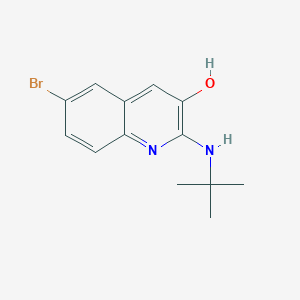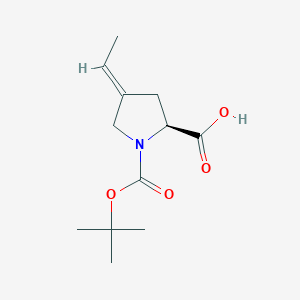
(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a pyrrolidine ring. This compound is of interest in organic chemistry due to its unique structure and reactivity, making it useful in various synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid typically involves the protection of the amine group on the pyrrolidine ring with a tert-butoxycarbonyl group. This can be achieved using tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the Boc protecting group under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Bases: Such as sodium hydroxide or potassium carbonate for deprotection reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group typically yields the free amine, which can then be further functionalized .
Scientific Research Applications
(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to mimic natural substrates.
Medicine: Investigated for its potential therapeutic properties, including as a precursor to bioactive compounds.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of (S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid involves its ability to act as a protecting group for amines. The Boc group stabilizes the amine, preventing unwanted side reactions during synthetic processes. Upon completion of the desired reactions, the Boc group can be selectively removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-tert-Butoxycarbonyl-thiazolidine carboxylic acid: Another compound featuring a Boc protecting group, used in similar synthetic applications.
tert-Butyl carbamate: A simpler compound with a Boc group, often used as a protecting group for amines in organic synthesis.
Uniqueness
(S,E)-1-(tert-Butoxycarbonyl)-4-ethylidenepyrrolidine-2-carboxylic acid is unique due to its specific structure, which combines the Boc protecting group with a pyrrolidine ring. This combination provides distinct reactivity and stability, making it particularly useful in complex synthetic pathways where selective protection and deprotection of functional groups are required .
Properties
Molecular Formula |
C12H19NO4 |
|---|---|
Molecular Weight |
241.28 g/mol |
IUPAC Name |
(2S,4E)-4-ethylidene-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C12H19NO4/c1-5-8-6-9(10(14)15)13(7-8)11(16)17-12(2,3)4/h5,9H,6-7H2,1-4H3,(H,14,15)/b8-5+/t9-/m0/s1 |
InChI Key |
MUYFSSCCFXOONR-QRJSTWQJSA-N |
Isomeric SMILES |
C/C=C/1\C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O |
Canonical SMILES |
CC=C1CC(N(C1)C(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




